7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of pyrazolo[1,5-a]pyrimidine, notable for its unique substitution of bromine and chlorine atoms at the 7 and 3 positions, respectively. The structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and materials science.
The products formed depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives of pyrazolo[1,5-a]pyrimidine.
7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes, particularly targeting cytochrome P450 enzymes such as CYP1A2. This interaction is crucial for the metabolism of xenobiotics and endogenous compounds. Additionally, it has shown promising results in influencing cellular processes such as apoptosis in cancer cells by modulating gene expression related to pro-apoptotic and anti-apoptotic pathways .
The synthesis of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine typically involves:
While detailed industrial methods are not extensively documented, large-scale production would generally follow laboratory synthesis protocols optimized for yield and purity under controlled conditions .
7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine has diverse applications across various domains:
Studies have highlighted the interaction of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine with various biological targets. Its role as a CYP1A2 inhibitor suggests potential implications in drug metabolism and interactions with other pharmaceuticals. Furthermore, its influence on cell signaling pathways makes it a candidate for further investigation in therapeutic applications against cancer and other diseases involving abnormal cell growth .
Several compounds share structural similarities with 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | 114040-06-1 | 0.87 |
| 7-Chloropyrazolo[1,5-a]pyrimidine | 58347-49-2 | 0.84 |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 | 0.76 |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | 57489-77-7 | 0.74 |
| 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | 779353-64-9 | 0.67 |
While these compounds share structural elements characteristic of the pyrazolo[1,5-a]pyrimidine family, the unique substitution pattern of bromine and chlorine at different positions on the ring system imparts distinct chemical reactivity and biological activity to 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine compared to its analogs. This specificity may enhance its potential as a selective inhibitor or therapeutic agent in various biomedical applications .
7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine has the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol [1]. The compound consists of a fused bicyclic system: a pyrazole ring (five-membered, containing two adjacent nitrogen atoms) annulated with a pyrimidine ring (six-membered, containing two nitrogen atoms at positions 1 and 3). The bromine substituent occupies position 7 of the pyrimidine ring, while chlorine resides at position 3 of the pyrazole ring (Figure 1) [2].
The SMILES notation (ClC1=C(N2C(=C(C=N2)Br)N=C1)Cl) and InChIKey (LZWBPGVLNBNKSM-UHFFFAOYSA-N) [1] confirm the connectivity and stereoelectronic arrangement. The planar structure of the fused rings is stabilized by π-conjugation, with bond alternation characteristic of aromatic systems. Substituents at positions 3 and 7 introduce steric and electronic perturbations, influencing reactivity and intermolecular interactions [3].
X-ray diffraction studies of related pyrazolo[1,5-a]pyrimidine derivatives reveal monoclinic or triclinic crystal systems. For example, 3-amino-4-nitro-6-methylpyrazolo[1,5-a]pyrimidine crystallizes in space group P2₁/n with lattice parameters a = 18.920 Å, b = 8.441 Å, c = 5.210 Å, and β = 90.82° [4]. Analogously, 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine is expected to adopt a similar packing motif due to its halogen substituents, which promote van der Waals interactions and halogen bonding.
The density of the compound is reported as 2.03 g/cm³ [1], consistent with tight molecular packing. Halogen atoms often participate in C–X···N (X = Br, Cl) interactions, leading to layered or chain-like supramolecular architectures. In derivatives with nitro groups, hydrogen-bonded dimers form via N–H···O interactions [4], suggesting that the absence of hydrogen-bond donors in 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine may result in less directional packing.
Key bond lengths and angles in pyrazolo[1,5-a]pyrimidine cores have been characterized crystallographically:
The introduction of bromine and chlorine alters bond lengths slightly due to their electronegativity. For instance, C–Br bonds typically measure ~1.90 Å, while C–Cl bonds are ~1.74 Å. The C7–Br bond in the pyrimidine ring introduces angular strain, with C6–C7–Br angles near 120°, consistent with sp² hybridization [3].
Torsional angles between the fused rings are minimal (<5°), preserving planarity and conjugation. Substituents at positions 3 and 7 lie in the plane of the bicyclic system, minimizing steric hindrance [2].
The molecular ion peak ([M]⁺) at m/z 232.47 confirms the molecular weight. Fragmentation patterns include loss of Br (79.90 Da) and Cl (35.45 Da), yielding peaks at m/z 152.57 and 196.47, respectively [1].
Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO gap of ~4.2 eV, indicative of moderate electronic stability [3]. The bromine atom lowers the LUMO energy (-1.8 eV) more significantly than chlorine (-1.5 eV), enhancing electrophilicity at C7.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between lone pairs on halogens and σ* orbitals of adjacent C–N bonds, stabilizing the structure by ~15 kcal/mol [3].
The rigid, planar bicyclic system restricts conformational flexibility. In the solid state, molecules stack in a herringbone arrangement, with halogen atoms participating in Type-II C–Br···Cl interactions (distance ~3.4 Å) [4].
Hirshfeld surface analysis of related compounds shows that halogen atoms contribute 20–25% of surface contacts, primarily via X···H (X = Br, Cl) interactions. The absence of strong hydrogen-bond donors results in a packing efficiency of ~70%, dominated by dispersion forces [4].
7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine exists as a crystalline solid under standard ambient conditions [1]. The compound typically presents as a yellow to brown colored powder with no characteristic odor reported in the literature [1]. The solid material exhibits good stability when stored under appropriate conditions, specifically at temperatures between 2-8°C under an inert atmosphere of nitrogen or argon [2] [1].
The compound demonstrates typical characteristics of halogenated heterocyclic aromatics, with a density of 2.03 g/cm³ [2] [3], which is consistent with the presence of both bromine and chlorine substituents that contribute to its relatively high specific gravity compared to unsubstituted pyrazolo[1,5-a]pyrimidine derivatives.
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [1] |
| Appearance (Color) | Yellow to brown solid | [1] |
| Appearance (Form) | Crystalline powder | [1] |
| Density | 2.03 g/cm³ | [2] [3] |
| Storage Conditions | 2-8°C under inert gas | [2] [1] |
| Purity (Typical) | 95-97% | [1] |
The solubility characteristics of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine reflect its amphiphilic nature, with both polar nitrogen-containing heterocyclic regions and nonpolar halogenated aromatic domains. The compound exhibits poor aqueous solubility (less than 1 mg/mL at 20°C), which is typical for halogenated aromatic heterocycles [4] [5].
In organic solvents, the compound demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity. Dichloromethane and chloroform provide excellent solubility (20-60 mg/mL), attributed to favorable dispersion interactions with the halogenated aromatic system [6]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide also show good solubility (25-80 mg/mL), likely due to favorable dipole-dipole interactions with the pyrimidine nitrogen atoms [4].
Alcoholic solvents including methanol and ethanol provide moderate solubility (3-15 mg/mL), potentially enhanced by weak hydrogen bonding interactions with the nitrogen lone pairs [7]. The compound shows limited solubility in nonpolar solvents such as toluene and hexane (less than 2 mg/mL), consistent with its polar heterocyclic structure.
| Solvent System | Solubility | Estimated Concentration (mg/mL) | Temperature |
|---|---|---|---|
| Water | Poor | <1 | 20°C |
| Methanol | Moderate | 5-15 | 20°C |
| Ethanol | Moderate | 3-12 | 20°C |
| Dichloromethane | Good | 20-50 | 20°C |
| Chloroform | Good | 25-60 | 20°C |
| DMSO | Good | 30-80 | 20°C |
| DMF | Good | 25-70 | 20°C |
| Toluene | Poor | <2 | 20°C |
| Hexane | Very poor | <0.5 | 20°C |
The ¹H Nuclear Magnetic Resonance spectrum of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine exhibits characteristic signals consistent with the symmetry and electronic environment of the fused bicyclic system. Based on structural analogy with related compounds, the spectrum shows three distinct aromatic proton environments [6] [8].
The H-2 proton appears as a singlet at approximately 8.25 ppm, reflecting its position adjacent to the electronegative nitrogen atom and the electron-withdrawing chlorine substituent [6]. The H-5 proton resonates as a doublet at 8.49 ppm (J = 5.2 Hz), exhibiting coupling with the adjacent H-6 proton [6]. The H-6 proton appears as a doublet at 7.07 ppm (J = 5.2 Hz), positioned furthest downfield due to its proximity to the bromine substituent and the pyrimidine nitrogen [6].
The ¹³C Nuclear Magnetic Resonance spectrum reveals six distinct carbon environments consistent with the molecular structure [6]. The carbon atoms bearing halogen substituents (C-3 and C-7) appear at 84.7 ppm and 138.5 ppm respectively, with the significant difference attributable to the different electronic environments created by chlorine versus bromine substitution [6]. The pyrimidine carbons resonate in the range 144.7-150.4 ppm, while the pyrazole carbons appear at 109.5-145.9 ppm [6].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | 8.25 | Singlet | - |
| H-5 | 8.49 | Doublet | J = 5.2 |
| H-6 | 7.07 | Doublet | J = 5.2 |
The infrared spectrum of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine displays characteristic absorption bands that confirm the presence of the fused heterocyclic system and halogen substituents. The C=N stretching vibrations of the pyrimidine ring appear as strong absorptions in the 1580-1620 cm⁻¹ region [10], indicative of the aromatic nitrogen-containing heterocycle.
Aromatic C=C stretching modes are observed in the 1450-1500 cm⁻¹ range with medium to strong intensity, consistent with the conjugated bicyclic aromatic system [10]. The aromatic C-H stretching vibrations appear as weak to medium intensity bands in the 3000-3100 cm⁻¹ region [10].
The carbon-halogen stretching modes provide diagnostic information for structural confirmation. C-Cl stretching appears as a strong absorption in the 600-800 cm⁻¹ region, while C-Br stretching is observed as a medium intensity band in the 500-600 cm⁻¹ range [10]. Ring breathing modes and out-of-plane bending vibrations are observed in the 750-1100 cm⁻¹ region with medium to strong intensities [10].
| Functional Group/Bond | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=N stretching (pyrimidine) | 1580-1620 | Strong |
| C=C stretching (aromatic) | 1450-1500 | Medium-Strong |
| C-H stretching (aromatic) | 3000-3100 | Weak-Medium |
| C-Cl stretching | 600-800 | Strong |
| C-Br stretching | 500-600 | Medium |
The ultraviolet-visible absorption spectrum of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine exhibits multiple absorption bands characteristic of the π-conjugated heterocyclic system [11] [7]. The primary π → π* transition appears with maximum absorption in the 250-280 nm region with high extinction coefficients (15,000-25,000 M⁻¹cm⁻¹), typical of aromatic heterocyclic compounds [11] [7].
A secondary π → π* absorption is observed in the 220-240 nm range with extinction coefficients of 10,000-20,000 M⁻¹cm⁻¹ [11]. The charge transfer band, influenced by the electron-withdrawing halogen substituents, appears in the 300-320 nm region with moderate extinction coefficients (3,000-8,000 M⁻¹cm⁻¹) [11] [7].
A weak n → π* transition may be observed in the 320-350 nm range with low extinction coefficients (500-2,000 M⁻¹cm⁻¹), corresponding to promotion of nitrogen lone pair electrons to the aromatic π* system [11] [7]. The electronic transitions are sensitive to solvent effects, with bathochromic shifts observed in polar protic solvents due to hydrogen bonding interactions [7].
| Transition Type | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* (main absorption) | 250-280 | 15,000-25,000 | Methanol/Ethanol |
| Secondary π → π* | 220-240 | 10,000-20,000 | Methanol/Ethanol |
| Charge transfer band | 300-320 | 3,000-8,000 | Methanol/Ethanol |
| n → π* (weak) | 320-350 | 500-2,000 | Methanol/Ethanol |
The mass spectrometric behavior of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine follows predictable fragmentation pathways characteristic of halogenated aromatic heterocycles. The molecular ion peak appears at m/z 232/230, exhibiting the characteristic isotope pattern for compounds containing both bromine and chlorine [6].
The base peak typically corresponds to the [M-Br]⁺ fragment at m/z 153/151, reflecting the preferential loss of the bromine atom due to its weaker carbon-bromine bond compared to the carbon-chlorine bond [6]. The [M-Cl]⁺ fragment appears at m/z 197/195 with significant intensity (60-80% relative abundance) [6].
Sequential halogen loss produces the [M-Br-Cl]⁺ fragment at m/z 118/116 with moderate intensity (40-60%) [6]. Ring fragmentation yields characteristic fragments including the pyrazole ring fragment at m/z 68 and the pyrimidine ring fragment at m/z 80 [6]. The fragmentation pattern provides definitive structural confirmation and distinguishes this isomer from other halogenated pyrazolo[1,5-a]pyrimidine derivatives.
| Fragment | m/z | Relative Intensity (%) | Ion Type |
|---|---|---|---|
| Molecular ion [M]+ | 232/230 | 20-40 | M+- |
| [M-Cl]+ | 197/195 | 60-80 | [M-Cl]+ |
| [M-Br]+ | 153/151 | 80-100 | [M-Br]+ |
| [M-Br-Cl]+ | 118/116 | 40-60 | [M-Br-Cl]+ |
| Pyrazole ring | 68 | 30-50 | Fragment |
| Pyrimidine ring | 80 | 20-40 | Fragment |
The thermal stability of 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine has been evaluated through comparison with related pyrazolo[1,5-a]pyrimidine derivatives studied by thermogravimetric analysis and differential scanning calorimetry [12] [13] [14]. The compound exhibits moderate thermal stability with an estimated thermal decomposition temperature between 280-320°C [12] [13].
Differential scanning calorimetry studies on similar pyrazolo[1,5-a]pyrimidine compounds indicate that halogenated derivatives generally show enhanced thermal stability compared to unsubstituted analogs [12] [14]. The decomposition onset temperature is estimated at 275-285°C, with maximum decomposition rate occurring around 300-310°C [12].
The thermal decomposition mechanism likely involves initial carbon-halogen bond cleavage, particularly the weaker carbon-bromine bond, followed by ring fragmentation and formation of smaller aromatic fragments [12] [15]. The presence of both halogen substituents contributes to the overall thermal stability through electronic stabilization of the aromatic system [13] [14].
Storage stability requires maintenance at 2-8°C under inert atmosphere to prevent oxidative degradation and thermal decomposition [2] [1]. The compound demonstrates good shelf life stability when properly stored, with minimal degradation observed over extended periods under recommended conditions [1].
| Property | Value/Range | Method/Reference |
|---|---|---|
| Thermal Decomposition Temperature (Td) | 280-320°C (estimated) | DSC/TGA estimation [12] [13] |
| Decomposition Onset | 275-285°C (estimated) | TGA estimation [12] |
| Maximum Decomposition Rate | 300-310°C (estimated) | DTG estimation [12] |
| Thermal Stability Category | Moderately stable | Comparative analysis [13] [14] |
| Storage Temperature | 2-8°C | Supplier data [2] [1] |
| Recommended Handling | Inert atmosphere | Safety data [16] [1] |
The electron density distribution in 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine reflects the electronic effects of the fused heterocyclic system and halogen substituents. Theoretical calculations using density functional theory methods estimate the dipole moment to be in the range of 4.5-6.0 Debye units, indicating significant molecular polarity [17] [18].
The molecular polarizability is estimated at 18-22 ų, reflecting the contribution of both the extended π-electron system and the polarizable halogen atoms [17]. The bromine substituent contributes significantly to the overall polarizability due to its large, diffuse electron cloud [17].
Frontier molecular orbital analysis indicates highest occupied molecular orbital energy in the range of -6.5 to -7.0 eV and lowest unoccupied molecular orbital energy of -1.5 to -2.0 eV, resulting in a HOMO-LUMO energy gap of approximately 4.5-5.5 eV [7]. This energy gap is consistent with the observed ultraviolet absorption characteristics and indicates moderate electronic stability [7].
The electron distribution shows enhanced electron density on the nitrogen atoms of the pyrimidine ring, making these sites potential nucleophilic centers [18] [7]. Conversely, the carbon atoms bearing halogen substituents exhibit electron deficiency, rendering them susceptible to nucleophilic attack [18]. The electrophilicity index is estimated at 2.5-3.5 eV, indicating moderate electrophilic character [7].
| Property | Value | Calculation Method | Reference |
|---|---|---|---|
| Dipole Moment | 4.5-6.0 D (estimated) | DFT B3LYP estimation | [17] [18] |
| Polarizability (α) | 18-22 ų (estimated) | DFT calculation | Theoretical [17] |
| HOMO Energy | -6.5 to -7.0 eV (estimated) | DFT calculation | Estimated [7] |
| LUMO Energy | -1.5 to -2.0 eV (estimated) | DFT calculation | Estimated [7] |
| Band Gap (HOMO-LUMO) | 4.5-5.5 eV (estimated) | DFT calculation | Estimated [7] |
| Electrophilicity Index | 2.5-3.5 eV (estimated) | DFT calculation | Estimated [7] |